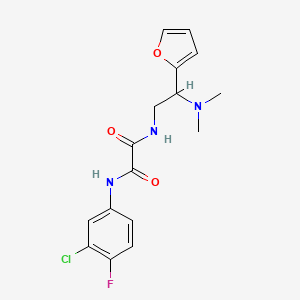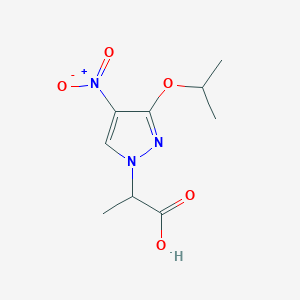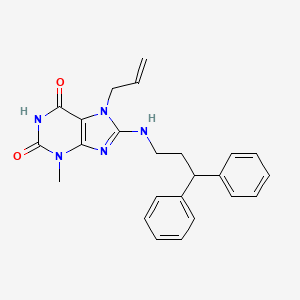
N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions that carefully introduce functional groups to achieve the desired molecular architecture. For example, Huang et al. (2005) synthesized a complex molecule by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, showcasing the intricate steps needed to construct complex molecules with specific functionalities (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their potential applications and interactions. X-ray crystallography is a common technique for elucidating molecular structures. For instance, Al-Hourani et al. (2016) determined the structure of a complex molecule through X-ray crystallography, highlighting the importance of this technique in understanding molecular geometry and potential interaction sites (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore their reactivity and potential as intermediates for further chemical transformations. The synthesis and characterization of binuclear copper(II) complexes by Xiao-Wen Li et al. (2012) illustrate the complex reactions these compounds can undergo and their potential in catalysis and material science (Xiao-Wen Li et al., 2012).
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
Compounds with structural similarity to the specified chemical, particularly those containing dimethylamino and fluorophenyl groups, have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These antagonists show promise in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting their significance in neuroscience research and potential therapeutic applications (Harrison et al., 2001).
Photochemical Synthesis
The presence of dimethylamino and furan-2-yl groups suggests potential utility in photochemical synthesis applications. Research has demonstrated the smooth photochemical preparation of dimethylaminophenylfurans, -pyrroles, and -thiophenes, indicating the compound's relevance in the development of novel photochemical synthesis methods (Guizzardi et al., 2000).
Malaria Treatment
Derivatives of compounds containing chloro-fluorophenyl and dimethylamino groups have been investigated for their inhibitory effects on Plasmodium falciparum, the parasite responsible for malaria. These studies are crucial for discovering new chemotypes for malaria treatment with potential alternative mechanisms of action compared to existing agents (Krake et al., 2017).
Environmental Monitoring
Compounds with fluorophenyl and dimethylamino groups have been applied in environmental monitoring, specifically in the analysis and detection of herbicides in natural water. This application demonstrates the compound's relevance to environmental science and pollution monitoring (Zimmerman et al., 2002).
Fluorescent Chemosensors
The structural features of the compound suggest potential applications as fluorescent chemosensors, particularly for detecting metal ions in aqueous solutions. Research in this area has focused on developing off-on fluorescence type chemosensors for Zn2+, with implications for environmental monitoring and analytical chemistry (Kim et al., 2016).
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O3/c1-21(2)13(14-4-3-7-24-14)9-19-15(22)16(23)20-10-5-6-12(18)11(17)8-10/h3-8,13H,9H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUXVMJTZIDLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)

![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)
![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)
![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)
![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)


![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)


![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)
![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2480378.png)